Multi-Target Inhibition Profile: Direct Comparison of IC50 Values for Hsp90-IN-13 Against HSP90, EGFR, VEGFR-2, and Topoisomerase-2
Hsp90-IN-13 demonstrates a unique multi-target inhibitory profile not observed with conventional HSP90 inhibitors like 17-AAG or ganetespib. In enzymatic assays, Hsp90-IN-13 inhibits HSP90 with an IC50 of 25.07 nM and also potently inhibits three other key oncogenic targets: EGFR (IC50 = 38.5 nM), VEGFR-2 (IC50 = 126.95 nM), and Topoisomerase-2 (IC50 = 25.85 nM) . In contrast, standard HSP90 inhibitors such as 17-AAG and ganetespib are not reported to possess direct, low-nanomolar inhibitory activity against EGFR, VEGFR-2, or Topoisomerase-2 as part of their primary mechanism . This data confirms that Hsp90-IN-13 is a distinct polypharmacological agent, while 17-AAG and ganetespib act via a different, client-protein degradation mechanism .
| Evidence Dimension | Multi-target IC50 values (nM) |
|---|---|
| Target Compound Data | HSP90: 25.07 nM; EGFR: 38.5 nM; VEGFR-2: 126.95 nM; Topoisomerase-2: 25.85 nM |
| Comparator Or Baseline | 17-AAG: IC50 for HSP90 is 5 nM ; no reported direct inhibition of EGFR, VEGFR-2, or Topoisomerase-2 at low nanomolar concentrations . Ganetespib: IC50 for HSP90 is 4-6 nM ; no reported direct inhibition of EGFR, VEGFR-2, or Topoisomerase-2 at low nanomolar concentrations . |
| Quantified Difference | Hsp90-IN-13 uniquely exhibits direct, sub-150 nM inhibition of four distinct cancer targets simultaneously, whereas 17-AAG and ganetespib do not. |
| Conditions | In vitro enzymatic inhibition assays (cell-free). |
Why This Matters
This distinct multi-target profile makes Hsp90-IN-13 the necessary choice for studies designed to investigate polypharmacological intervention across these four specific pathways, a scientific objective unattainable with standard HSP90 inhibitors.
